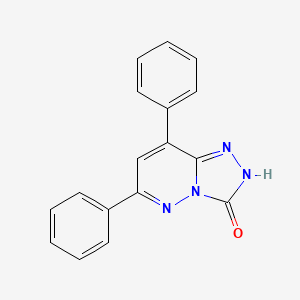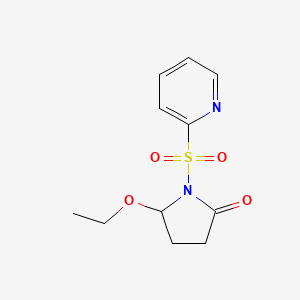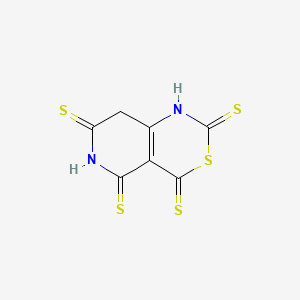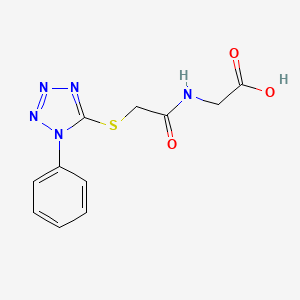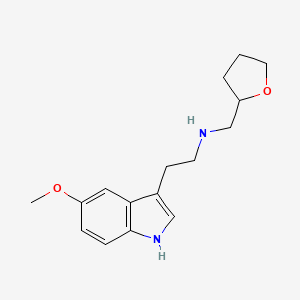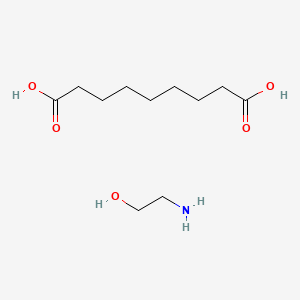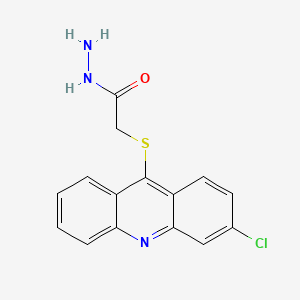
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and functional groups. It contains 33 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and chlorine
Méthodes De Préparation
The synthesis of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves several steps and specific reaction conditionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide could be explored for its therapeutic properties, such as antimicrobial or anticancer activities. Additionally, it has industrial applications, including its use in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide can be compared with other similar compounds, such as acetic acid derivatives and acridine-based molecules. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. For example, other acetic acid derivatives may lack the 3-chloro-9-acridinyl group, resulting in different reactivity and applications. Similarly, acridine-based molecules without the thio or hydrazide functionalities may exhibit distinct biological activities .
Similar Compounds
- This compound
- Acetic acid derivatives
- Acridine-based molecules
Propriétés
Numéro CAS |
129884-99-7 |
|---|---|
Formule moléculaire |
C15H12ClN3OS |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
2-(3-chloroacridin-9-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C15H12ClN3OS/c16-9-5-6-11-13(7-9)18-12-4-2-1-3-10(12)15(11)21-8-14(20)19-17/h1-7H,8,17H2,(H,19,20) |
Clé InChI |
MDBXDPZUCQQYEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-phenylbutan-1-one;(E)-but-2-enedioic acid](/img/structure/B12702899.png)

